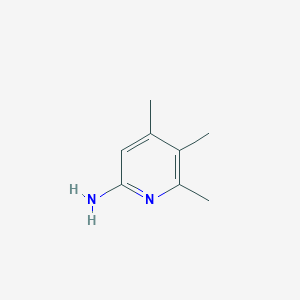
4,5,6-Trimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including 4,5,6-trimethylpyridin-2-amine. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example, derivatives exhibiting structural similarities to this compound demonstrated significant inhibition of COX-2 with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
Anti-cancer Activity
The compound has also been investigated for its anti-cancer properties. Studies utilizing chick chorioallantoic membrane (CAM) assays revealed that certain aminopyridinol derivatives derived from pyridoxine exhibited notable anti-tumor activities . These findings suggest that this compound and its analogs could be promising candidates for cancer therapy by targeting tumor growth mechanisms.
Anti-angiogenic Activity
In addition to its anti-inflammatory and anti-cancer effects, this compound has been studied for its anti-angiogenic properties. Angiogenesis is a critical process in tumor progression and metastasis. Research indicates that certain derivatives can inhibit angiogenesis effectively by disrupting the formation of new blood vessels necessary for tumor growth .
Case Studies and Research Findings
Propiedades
Número CAS |
142908-13-2 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
4,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3,(H2,9,10) |
Clave InChI |
HJKIKWIKFLGJSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C)N |
SMILES canónico |
CC1=CC(=NC(=C1C)C)N |
Sinónimos |
2-Pyridinamine,4,5,6-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















